
(E)-3-(2-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H17ClN4O and its molecular weight is 352.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
(E)-3-(2-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide and related compounds have been explored for their potential anticancer properties. The synthesis of these compounds often involves incorporating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine. Research has shown that certain synthesized compounds exhibit significant potency against cancer cell lines, indicating their potential as anticancer agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Applications
These compounds have also been studied for their antimicrobial properties. Investigations include assessing their effectiveness against various bacterial and fungal strains. The findings suggest that they perform well against pathogenic strains, which highlights their utility in developing new antimicrobial agents (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Interaction Studies
Understanding the molecular interactions of these compounds, such as their binding affinities and conformational dynamics, is crucial. For instance, studies involving molecular docking and conformational analysis can provide insights into how these compounds interact with specific receptors or enzymes, aiding in the development of more targeted and effective therapeutic agents (Shim et al., 2002).
Heterocyclic Synthesis
These compounds play a significant role in the field of heterocyclic chemistry. Their synthesis can lead to the development of various heterocyclic derivatives, which have diverse applications in pharmaceuticals and agrochemicals. The creation of novel pyrazole, pyridine, and pyrimidine derivatives from these compounds opens up new avenues in drug discovery and development (Fadda, Etman, El-Seidy, & Elattar, 2012).
Insecticidal Applications
Furthermore, derivatives of this compound have been evaluated as key intermediates in the synthesis of insecticidal compounds. These studies contribute to the development of novel insecticides with potential applications in agriculture (Yang et al., 2019).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c1-24-13-16(12-23-24)18-8-6-14(10-21-18)11-22-19(25)9-7-15-4-2-3-5-17(15)20/h2-10,12-13H,11H2,1H3,(H,22,25)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICUZPDYQUDQBF-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)
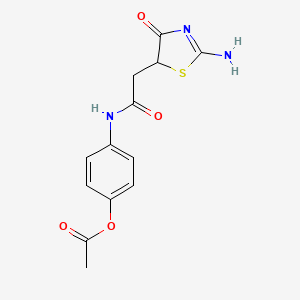
![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)
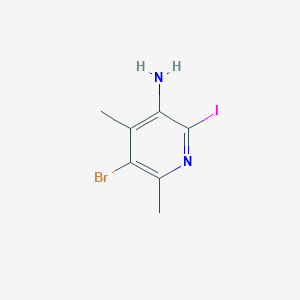

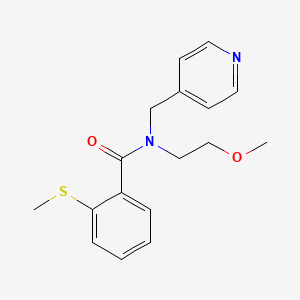
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)
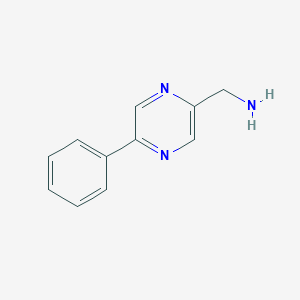
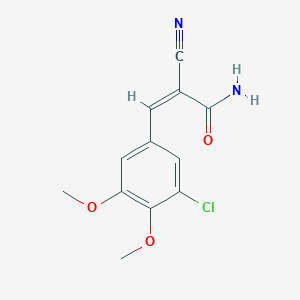
![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)
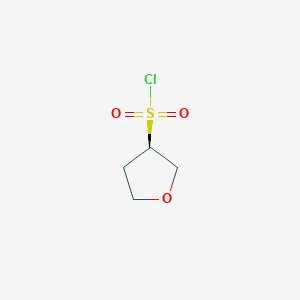
![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)
